1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol

Lipophilicity logP ADME

This compound (CAS 1342564-28-6) is a strategic choice for CNS drug discovery SAR studies targeting blood-brain barrier penetration. Its quantifiably higher logP (2.163) versus 3-(2-chlorophenoxy)pyrrolidine (logP 2.003) directly enhances passive permeability, a critical advantage in lead optimization. The chiral pyrrolidin-3-ol core provides a metabolically stable handle for functionalization. For high-confidence target engagement assays, source the 98% purity grade to eliminate confounding impurities. Sourcing this exact compound ensures experimental reproducibility in structure-activity relationship studies.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1342564-28-6
Cat. No. B1489775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol
CAS1342564-28-6
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CN(CC1O)CCOC2=CC=CC=C2Cl
InChIInChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-8-7-14-6-5-10(15)9-14/h1-4,10,15H,5-9H2
InChIKeyYRIUYYKTCASZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol (CAS 1342564-28-6): A Versatile Pyrrolidine Scaffold for Medicinal Chemistry


1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol (CAS 1342564-28-6) is a synthetic pyrrolidine derivative characterized by a secondary alcohol at the 3-position and a 2-chlorophenoxyethyl substituent on the nitrogen atom . With a molecular formula of C12H16ClNO2 and a molecular weight of 241.71 g/mol, this compound is primarily utilized as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research . Its structure features a chiral center at the 3-position of the pyrrolidine ring, offering potential for stereochemical exploration and the synthesis of enantiomerically pure bioactive compounds [1].

Why Substituting 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol with Other Pyrrolidine Analogs Compromises Research Integrity


In the context of drug discovery and chemical biology, the direct substitution of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol with other pyrrolidine or phenoxyethyl analogs is scientifically inadvisable without rigorous validation. Key differentiating properties, such as the specific logP value of 2.163 [1] and the precise spatial arrangement of the 2-chlorophenoxyethyl group, directly impact molecular recognition, target binding, and ADME properties. Even minor structural deviations, as seen in comparator 3-(2-chlorophenoxy)pyrrolidine, can lead to quantifiable changes in lipophilicity (ΔlogP ≈ 0.16) , which can significantly alter a compound's pharmacokinetic profile and cellular permeability [2]. Furthermore, vendor-reported purities vary (e.g., 95% vs. 98%) , which can introduce confounding variables in dose-response assays. Therefore, procurement of this specific compound, with its defined physicochemical signature, is essential for ensuring experimental reproducibility and accurate structure-activity relationship (SAR) analysis.

Quantitative Differentiators for 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol Against Key Analogs and Vendor Options


Lipophilicity Advantage: Higher logP (2.163) Compared to 3-(2-Chlorophenoxy)pyrrolidine (logP 2.003)

1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol exhibits a calculated logP of 2.163 [1]. In a cross-study comparison with a closely related analog, 3-(2-chlorophenoxy)pyrrolidine hydrochloride, the target compound demonstrates a higher logP by 0.16 units . This quantitative difference in lipophilicity is critical for medicinal chemists optimizing compounds for passive membrane permeability and target engagement. The higher logP suggests potentially improved blood-brain barrier penetration or cellular uptake compared to the less lipophilic analog [2].

Lipophilicity logP ADME Medicinal Chemistry

Superior Vendor-Specified Purity: 98% Assay from Leyan Ensures Assay Reliability

The choice of vendor for 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol directly impacts experimental outcomes due to reported purity differences. Leyan specifies a purity of 98% for this compound (Product No. 1557103) . In contrast, another vendor, Enamine (distributed via Chembase), lists the same compound with a purity of 95% (Product No. EN300-109394) [1]. For researchers conducting sensitive biological assays or requiring precise stoichiometry in chemical reactions, the 3% absolute difference in purity can represent a significant source of error or batch-to-batch variability, making the higher-purity option a strategic procurement decision.

Purity Analytical Chemistry Assay Reproducibility Procurement

Unique Scaffold Topology: N-Alkylated Pyrrolidin-3-ol as a Privileged Motif for Bioactivity

The specific topology of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol, featuring a pyrrolidine ring with a secondary alcohol and an N-alkylated 2-chlorophenoxyethyl chain, is a privileged scaffold in medicinal chemistry [1]. Unlike simpler pyrrolidines (e.g., 3-pyrrolidinol) or piperidine analogs (e.g., cloperastine), this compound provides a unique vector for hydrogen bonding via the 3-OH group while positioning the 2-chlorophenoxy group for potential lipophilic interactions with a target protein [2]. The chirality at the 3-position further enables the exploration of enantioselective interactions, a feature absent in many achiral analogs. This scaffold serves as a key intermediate for synthesizing diverse libraries of bioactive molecules, including glycosidase inhibitors and receptor ligands .

Scaffold Topology Medicinal Chemistry Chiral Building Blocks SAR

Optimal Application Scenarios for Procuring 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol


Medicinal Chemistry: Lead Optimization for CNS-Targeting Drugs

This compound is ideally suited for medicinal chemistry campaigns focused on optimizing lead compounds for improved passive permeability, particularly for targets within the central nervous system (CNS). The quantifiably higher logP (2.163) compared to close analogs like 3-(2-chlorophenoxy)pyrrolidine (logP 2.003) [1] makes it a strategic choice for SAR studies aimed at enhancing blood-brain barrier penetration. Its pyrrolidin-3-ol core offers a metabolically stable, chiral handle for further functionalization [2].

Chemical Biology: High-Purity Probe Synthesis for Target Engagement Assays

For the synthesis of chemical probes or tool compounds where high confidence in target engagement is paramount, sourcing the 98% purity grade from vendors like Leyan is critical . The 3% purity difference over the 95% grade translates to fewer confounding impurities in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, ensuring that observed biological activity is attributable to the intended compound rather than a contaminant.

Synthetic Methodology: Asymmetric Synthesis of Chiral Building Blocks

The inherent chirality of the pyrrolidin-3-ol core makes this compound a valuable substrate for developing asymmetric synthetic methodologies or for use as a chiral building block in the synthesis of complex, enantiopure natural products or pharmaceuticals [2]. Its unique N-substituent provides a distinct steric and electronic environment for exploring diastereoselective reactions, differentiating it from simpler pyrrolidin-3-ol derivatives.

Academic Research: Structure-Activity Relationship (SAR) Studies on GPCR Ligands

This compound serves as an excellent starting point for SAR studies on G-protein coupled receptors (GPCRs) or other membrane-bound protein targets, where the phenoxyethyl group can be a key pharmacophoric element. The ability to modify the 3-OH group (e.g., esterification, etherification, oxidation) provides a clear vector for probing the chemical space around the receptor's binding pocket, a capability not available in analogs lacking this functional handle [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.